o-(4-Biphenylylcarbonyl)benzoic acid;o-(1,1'-Biphenyl-4-ylcarbonyl)benzoic acid;2-(4-Biphenylylcarbonyl)benzoic acid;2-(4-Phenylbenzoyl)benzoic acid

Description

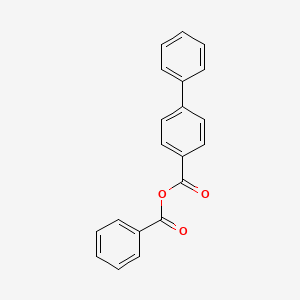

The compound o-(4-Biphenylylcarbonyl)benzoic acid (CAS 42797-18-2), also known as 2-(4-Phenylbenzoyl)benzoic acid (4BB), 2-(4-Biphenylylcarbonyl)benzoic acid, or o-(1,1'-Biphenyl-4-ylcarbonyl)benzoic acid, is a biphenyl-substituted benzoic acid derivative. Its molecular formula is C₂₀H₁₄O₃, with a molecular weight of 302.32 g/mol. Structurally, it features a biphenyl moiety attached via a carbonyl group to the ortho position of a benzoic acid ring (Figure 1).

Properties

Molecular Formula |

C20H14O3 |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

benzoyl 4-phenylbenzoate |

InChI |

InChI=1S/C20H14O3/c21-19(17-9-5-2-6-10-17)23-20(22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H |

InChI Key |

JYLOGOQBKJNTJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

The biphenylcarboxylic acid derivatives, specifically o-(4-Biphenylylcarbonyl)benzoic acid , o-(1,1'-Biphenyl-4-ylcarbonyl)benzoic acid , 2-(4-Biphenylylcarbonyl)benzoic acid , and 2-(4-Phenylbenzoyl)benzoic acid , have garnered attention due to their diverse biological activities. This article reviews their pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| o-(4-Biphenylylcarbonyl)benzoic acid | 42797-18-2 | C20H14O3 | 302.32 g/mol |

| o-(1,1'-Biphenyl-4-ylcarbonyl)benzoic acid | N/A | N/A | N/A |

| 2-(4-Biphenylylcarbonyl)benzoic acid | N/A | N/A | N/A |

| 2-(4-Phenylbenzoyl)benzoic acid | N/A | N/A | N/A |

Antioxidant Activity

Research indicates that biphenylcarboxylic acids exhibit significant antioxidant properties . In vitro studies have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases. For instance, compounds derived from biphenyl structures have shown superior antioxidant activity compared to traditional antioxidants like ascorbic acid .

Antidiabetic Effects

Recent studies have highlighted the potential of these compounds in managing diabetes through the inhibition of key enzymes such as α-glucosidase and α-amylase . Specifically, the compounds were evaluated for their ability to lower blood glucose levels by delaying carbohydrate absorption in the intestines. The results indicated that certain derivatives significantly inhibited these enzymes, suggesting their use as therapeutic agents for diabetes management .

Inhibition of Uric Acid Transporters

Notably, some biphenylcarboxylic acids have been identified as potent inhibitors of the URAT1 transporter , which is involved in uric acid reabsorption in the kidneys. Compounds such as A1 and B21 exhibited IC50 values of 0.93 μM and 0.17 μM, respectively, indicating their potential as uricosuric agents superior to existing treatments like benzbromarone . This activity is particularly relevant for conditions such as gout.

The biological activities of these compounds can be attributed to their structural characteristics, which allow them to interact with various biological targets:

- Enzyme Inhibition : The biphenyl moiety enhances binding affinity to target enzymes due to its hydrophobic interactions.

- Free Radical Scavenging : The presence of carboxylic functional groups contributes to their ability to donate electrons and neutralize free radicals.

- Transporter Modulation : Their structural configuration allows for effective competition with endogenous substrates at transporter sites.

Study on Antioxidant and Antidiabetic Activity

A comprehensive study evaluated the antioxidant and antidiabetic activities of several biphenyl derivatives. The findings indicated that these compounds significantly reduced oxidative stress markers in diabetic models and effectively inhibited key carbohydrate-digesting enzymes .

URAT1 Inhibition Study

Another study focused on the URAT1 inhibitory effects of biphenylcarboxylic acids. The structure-activity relationship (SAR) analysis revealed that ortho-substituted derivatives were particularly effective, paving the way for further development of new uricosuric agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Carboxybenzophenone (4-Benzoylbenzoic acid)

- Structure : Benzoyl group attached at the para position of benzoic acid (vs. ortho in the target compound).

- Molecular Formula : C₁₄H₁₀O₃.

- Applications: Intermediate in organic synthesis, contrasting with the target compound’s industrial polymer use .

Substituent Variations

2-(4-Methoxybenzoyl)benzoic acid

- Structure : Methoxy (-OCH₃) group replaces the biphenyl moiety.

- Molecular Formula : C₁₅H₁₂O₄.

- Key Differences :

4′-Acetylbiphenyl-4-carboxylic acid

- Structure : Acetyl (-COCH₃) group on the biphenyl ring.

- Molecular Formula : C₁₅H₁₂O₃.

- Key Differences :

Functional Group Modifications

4-(Methoxycarbonyl)benzoic acid

- Structure : Methoxycarbonyl (-COOCH₃) ester replaces the biphenylylcarbonyl group.

- Molecular Formula : C₉H₈O₄.

- Key Differences :

Comparative Data Table

Q & A

Q. Methodological Considerations :

- Temperature : Higher temperatures (80–120°C) accelerate reactions but may reduce purity due to decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate purification.

- Catalyst loading : Palladium catalysts (0.5–2 mol%) balance cost and efficiency in cross-coupling .

How can the molecular structure of o-(4-biphenylylcarbonyl)benzoic acid be unambiguously characterized?

Basic Research Question

Structural elucidation relies on orthogonal analytical techniques:

- NMR spectroscopy :

- ¹H NMR : Distinct aromatic proton splitting patterns (e.g., ortho-substituted benzoic acid protons at δ 7.8–8.2 ppm).

- ¹³C NMR : Carbonyl signals (C=O at ~170 ppm) and biphenyl carbons (110–150 ppm).

- X-ray crystallography : Resolves spatial arrangement, confirming the ortho-substitution pattern and planarity of the biphenyl moiety.

- FT-IR spectroscopy : Stretching vibrations for carboxylic acid (O-H, ~2500–3000 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) .

What biological targets are implicated in the interaction studies of o-(4-biphenylylcarbonyl)benzoic acid derivatives?

Basic Research Question

Preliminary studies suggest interactions with:

- Cyclooxygenase-2 (COX-2) : The biphenylcarbonyl group mimics arachidonic acid’s hydrophobic pocket, potentially inhibiting prostaglandin synthesis.

- Human serum albumin (HSA) : Binding affinity (Kd ~10⁻⁶ M) assessed via fluorescence quenching, indicating transport potential.

- Nuclear receptors (e.g., PPAR-γ) : Structural analogs activate transcriptional pathways, hinting at metabolic regulation roles .

How can researchers address low yields in the synthesis of ortho-substituted derivatives?

Advanced Research Question

Low yields often stem from steric hindrance and competing para-substitution. Mitigation strategies include:

- Directed ortho-metalation : Using directing groups (e.g., –OMe) to block para positions, followed by transmetalation and cross-coupling.

- Microwave-assisted synthesis : Reducing reaction time (from hours to minutes) to minimize side products.

- Computational modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., identifying ideal Lewis acid/base pairs) .

How do electron-withdrawing/donating substituents on the biphenyl moiety influence the acidity of the benzoic acid group?

Advanced Research Question

Substituent effects follow Hammett parameters (σ):

| Substituent (Position) | σ Value | Relative Acidity (vs. Benzoic Acid) |

|---|---|---|

| –NO₂ (para) | +1.27 | 10× stronger |

| –OCH₃ (meta) | +0.12 | 1.3× stronger |

| –CH₃ (ortho) | -0.17 | 0.7× weaker |

The biphenylcarbonyl group (σ ~+0.45) enhances acidity by resonance withdrawal, but steric strain in the ortho position may reduce solvation .

How can contradictions in reported biological activity data for this compound be resolved?

Advanced Research Question

Discrepancies arise from assay variability or impurities. Resolution strategies:

- Orthogonal bioassays : Compare results across cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems.

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed esters) that may confound activity.

- Meta-analysis : Pool data from multiple studies (e.g., COX-2 IC₅₀ ranges: 0.5–5 µM) to identify outlier methodologies .

What thermodynamic properties govern the stability of o-(4-biphenylylcarbonyl)benzoic acid in solution?

Advanced Research Question

Key factors include:

- Enthalpy of dissolution (ΔH) : Measured via calorimetry; polar solvents (e.g., DMSO) exhibit exothermic dissolution (ΔH ~-15 kJ/mol).

- pKa determination : Potentiometric titration reveals pKa ~2.8 (carboxylic acid) and ~9.1 (ketone enolization in basic media).

- Degradation pathways : Accelerated stability testing (40°C/75% RH) shows hydrolytic cleavage of the ketone group after 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.